molecular formula C5H6F2N2O2 B6589516 5-(difluoromethyl)-5-methylimidazolidine-2,4-dione CAS No. 1824256-10-1

5-(difluoromethyl)-5-methylimidazolidine-2,4-dione

Cat. No. B6589516
CAS RN: 1824256-10-1
M. Wt: 164.1
InChI Key:
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Description

5-(Difluoromethyl)-5-methylimidazolidine-2,4-dione (DFMID) is a heterocyclic compound with potential applications in synthetic organic chemistry, pharmaceuticals, and biochemistry. It is a useful building block for the synthesis of complex molecules, and its unique properties make it attractive for use in a variety of lab experiments.

Scientific Research Applications

5-(difluoromethyl)-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research. It is used as a building block for the synthesis of complex molecules, and it is also used as a ligand in metal-catalyzed reactions. In addition, it is used as a reagent in various organic transformations, such as Diels-Alder reactions and Friedel-Crafts reactions. It is also used in the synthesis of biologically active compounds, such as drugs and agrochemicals.

Mechanism of Action

5-(difluoromethyl)-5-methylimidazolidine-2,4-dione is an electron-rich molecule, and it is capable of forming strong hydrogen bonds with other molecules. This allows it to interact with other molecules in a variety of ways. For example, it can act as a catalyst in organic reactions, or it can act as a ligand in metal-catalyzed reactions. In addition, it can be used to stabilize reactive intermediates in organic transformations.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can interact with enzymes and other proteins, and it can also modulate the activity of certain enzymes. In addition, it has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

5-(difluoromethyl)-5-methylimidazolidine-2,4-dione is a useful reagent for a variety of lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. In addition, it can be used in a variety of organic transformations and metal-catalyzed reactions. However, it is important to note that this compound is a highly reactive compound, and it should be handled with care.

Future Directions

Given the wide range of applications of 5-(difluoromethyl)-5-methylimidazolidine-2,4-dione, there is a great potential for further research. Possible future directions include the development of new synthetic methods, the development of new catalysts, the exploration of its biological activity, and the study of its potential therapeutic applications. In addition, further research could be done to explore its potential as a ligand in metal-catalyzed reactions.

Synthesis Methods

5-(difluoromethyl)-5-methylimidazolidine-2,4-dione is synthesized through a two-step process. In the first step, a reaction between 5-methylimidazole and methyl iodide produces 5-methyl-5-iodoimidazolidine-2,4-dione. This intermediate is then treated with difluoromethane, resulting in the formation of this compound. This method is simple and efficient, and it is widely used in the synthesis of complex molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(difluoromethyl)-5-methylimidazolidine-2,4-dione involves the reaction of difluoromethylamine with 5-methyl-2,4-imidazolidinedione in the presence of a suitable catalyst.", "Starting Materials": [ "Difluoromethylamine", "5-methyl-2,4-imidazolidinedione" ], "Reaction": [ "Add difluoromethylamine to a reaction flask", "Add 5-methyl-2,4-imidazolidinedione to the reaction flask", "Add a suitable catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent and dry to obtain the desired product" ] }

CAS RN

1824256-10-1

Molecular Formula

C5H6F2N2O2

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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